Propanimidamide, 2-hydrazono-N-hydroxy-N'-(3-methylphenyl)-
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Overview
Description
N-(m-Tolyl)pyruvamidoxime 2-hydrazone is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.248 g/mol It is known for its unique chemical structure, which includes a pyruvamidoxime group and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Tolyl)pyruvamidoxime 2-hydrazone typically involves the reaction of m-tolylpyruvic acid with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-(m-Tolyl)pyruvamidoxime 2-hydrazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(m-Tolyl)pyruvamidoxime 2-hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aqueous or organic solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions include oximes, nitriles, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(m-Tolyl)pyruvamidoxime 2-hydrazone has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(m-Tolyl)pyruvamidoxime 2-hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Tolyl)pyruvamidoxime 2-hydrazone
- N-(o-Tolyl)pyruvamidoxime 2-hydrazone
- N-(m-Tolyl)pyruvamidoxime 2-oxime
Uniqueness
N-(m-Tolyl)pyruvamidoxime 2-hydrazone is unique due to its specific substitution pattern on the aromatic ring (m-tolyl group) and the presence of both amidoxime and hydrazone functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
85914-43-8 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-N-hydroxy-N'-(3-methylphenyl)propanimidamide |
InChI |
InChI=1S/C10H14N4O/c1-7-4-3-5-9(6-7)12-10(14-15)8(2)13-11/h3-6,15H,11H2,1-2H3,(H,12,14)/b13-8+ |
InChI Key |
RNNQTSSEWRYVIP-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C(/C(=N/N)/C)NO |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C(=NN)C)NO |
Origin of Product |
United States |
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